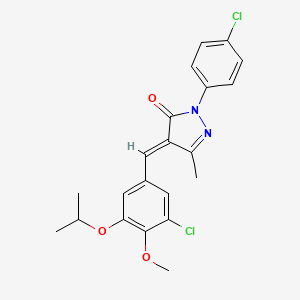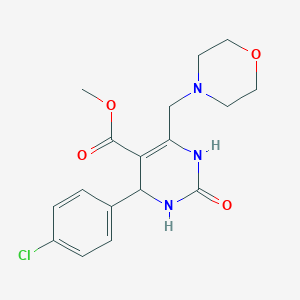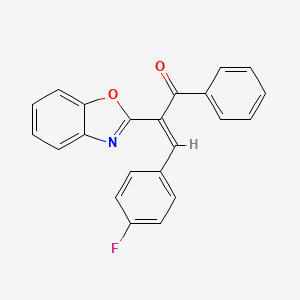![molecular formula C17H26N2O B5297474 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone, also known as Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. It is a cyclic ketone with two enamine groups and a methyl group attached to the cyclohexanone ring. Meldrum's acid has unique properties that make it useful in a variety of applications, including organic synthesis, drug discovery, and materials science.
作用机制
The mechanism of action of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid is complex and varies depending on the application. In organic synthesis, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. In catalysis, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as an acid catalyst, promoting the reaction between two molecules. In fluorescence sensing, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as a chelator, binding to metal ions and causing a change in fluorescence intensity.
Biochemical and Physiological Effects:
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has not been extensively studied for its biochemical and physiological effects, as it is primarily used in organic synthesis and catalysis. However, some studies have shown that 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid may have potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under a wide range of conditions, making it a versatile reagent for organic synthesis and catalysis. However, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has some limitations, including its low solubility in water and its tendency to form insoluble aggregates in solution.
未来方向
There are many future directions for the use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid in scientific research. One area of interest is the development of new synthetic methods using 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid as a building block. Another area of interest is the use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid in the development of new materials, such as polymers and nanomaterials. Additionally, the potential use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid as a drug candidate for the treatment of neurodegenerative diseases warrants further investigation.
合成方法
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid can be synthesized through a variety of methods, including the reaction of malonic acid with acetone in the presence of an acid catalyst, or by the reaction of malonic acid with acetic anhydride and sodium acetate. The synthesis of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid is a well-established process, and the compound can be obtained in high yields with good purity.
科学研究应用
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has also been used as a catalyst in organic reactions, such as the aldol condensation and the Michael addition. In addition, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has been used as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-12-15(8-6-10-18(2)3)17(20)16(13-14)9-7-11-19(4)5/h6-11,14H,12-13H2,1-5H3/b10-6+,11-7+,15-8+,16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTNVWFOZYJJLD-QHWIZYIMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CN(C)C)C(=O)C(=CC=CN(C)C)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C=C\N(C)C)/C(=O)/C(=C/C=C/N(C)C)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-2,6-bis[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-4-methylcyclohexanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)


![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)
![methyl 2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5297437.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)
![2-ethoxy-6-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5297465.png)


![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5297485.png)